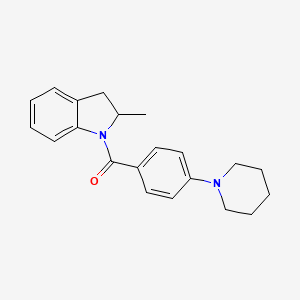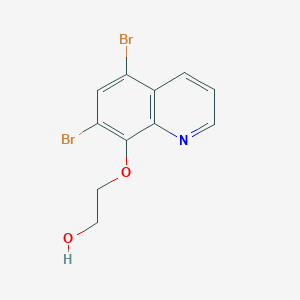![molecular formula C12H11ClN2O4S2 B7464526 N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide, also known as Sulfanilamide, is a sulfonamide antibiotic that was first synthesized in 1935. It has been widely used as an antibacterial agent in both human and veterinary medicine. It is a white crystalline powder that is soluble in water and has a molecular weight of 250.7 g/mol.
Mecanismo De Acción
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of nucleic acids, which are necessary for bacterial growth and reproduction. By inhibiting this enzyme, N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee prevents the synthesis of folic acid, leading to the death of the bacteria.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in bacteria, leading to cell death. N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has also been found to affect the expression of genes involved in bacterial metabolism and virulence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has several advantages for lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively inexpensive and easy to obtain. However, N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has some limitations. It is not effective against all types of bacteria and can lead to the development of antibiotic resistance. It is also toxic to some animals and humans and should be handled with care.
Direcciones Futuras
There are several future directions for research involving N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee. One direction is the development of new antibacterial agents that are more effective and have fewer side effects than N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee. Another direction is the investigation of the resistance mechanisms of bacteria to N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee and the development of strategies to overcome this resistance. Additionally, N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee could be used in combination with other antibiotics to enhance their effectiveness against bacterial infections.
Métodos De Síntesis
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee involves the reaction of p-aminobenzenesulfonamide with chlorosulfonic acid to form 4-chlorobenzenesulfonamide. This intermediate is then reacted with ammonia to form N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide. The synthesis of N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has been extensively studied and optimized, resulting in various methods of synthesis that are efficient and cost-effective.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has been widely used in scientific research for its antibacterial properties. It has been used to study the mechanism of action of sulfonamide antibiotics and to investigate the resistance mechanisms of bacteria to these antibiotics. N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamidee has also been used in the development of new antibacterial agents and in the treatment of bacterial infections in animals.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOCMYITRAHBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)
![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)


![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)



